Mepiprazole dihydrochloride

Descripción

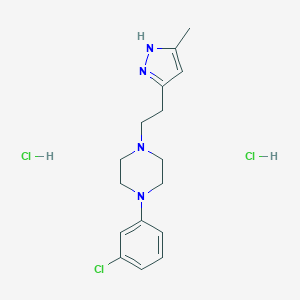

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZDCFRVHJVSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20326-12-9 (Parent) | |

| Record name | Mepiprazole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80942499 | |

| Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20344-15-4 | |

| Record name | Mepiprazole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIPRAZOLE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5WJ92YGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Mepiprazole Dihydrochloride

Established Synthetic Pathways for Mepiprazole (B1212160) Dihydrochloride (B599025) Precursors

The synthesis of mepiprazole dihydrochloride is a multi-step process that relies on the careful construction of its core molecular framework. This typically involves the formation of a piperazine (B1678402) derivative followed by chlorination and the final formation of the dihydrochloride salt. smolecule.com

Key Synthetic Intermediates and Reaction Mechanisms

A foundational intermediate in the synthesis of mepiprazole is 1-(3-chlorophenyl)piperazine (B195711). smolecule.com The synthesis of this key intermediate is often achieved through a three-step protocol designed to optimize both yield and purity. smolecule.com

The process commences with the chlorination of diethanolamine (B148213) using thionyl chloride in chloroform (B151607). This reaction proceeds under reflux conditions and is crucial for introducing the chloro groups. The use of chloroform as a solvent is advantageous as it aids in the efficient removal of hydrogen chloride gas, driving the reaction forward and achieving a respectable yield of 62%. smolecule.com

Following the formation of bis(2-chloroethyl)methylamine hydrochloride, the next step involves a cyclization reaction with 3-chloroaniline. This nucleophilic substitution reaction, carried out in refluxing dimethylbenzene at temperatures between 138-144°C, proceeds via an SN2 mechanism. This step is highly efficient, yielding 1-(3-chlorophenyl)piperazine hydrochloride with a notable 86% efficiency. smolecule.com

The final stage in the synthesis of the precursor involves the alkylation of the piperazine intermediate. This is accomplished by introducing a 3-chloropropyl group using 1-bromo-3-chloropropane. To minimize the potential for polyalkylation, this reaction is conducted at low temperatures, typically between 0 and 10°C, in dichloromethane. This careful temperature control allows for the achievement of a product with over 90% purity after recrystallization. smolecule.com

Optimization of Synthetic Yields and Purity

Efforts to enhance the efficiency and environmental footprint of mepiprazole synthesis have led to investigations into alternative solvents and catalysts. Traditional methods often employ chloroform and dimethylbenzene, which are associated with toxicity concerns. To address this, researchers have explored the use of ethanol-water mixtures as a greener alternative, which has been shown to reduce environmental impact without compromising the reaction yield.

Furthermore, the use of catalysts such as activated potassium carbonate has been proposed to improve reaction rates. Temperature and reaction time are also critical parameters that are carefully controlled to optimize the synthesis. For instance, maintaining lower temperatures (0–10°C) during the alkylation step is crucial for achieving high purity by minimizing side reactions. smolecule.com The final product is typically isolated and purified through filtration and recrystallization, with reported yields around 65%.

Advanced Synthesis of Mepiprazole-d8 Dihydrochloride and Other Isotopically Labeled Analogues

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for pharmacokinetic and mechanistic studies. musechem.comnih.gov The synthesis of deuterated analogues of mepiprazole, such as Mepiprazole-d8 dihydrochloride, provides a means to trace the drug's metabolism and distribution in the body. musechem.com

Deuteration Strategies for Pharmacokinetic and Mechanistic Studies

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can significantly impact a drug's metabolic profile. musechem.comnih.gov This "deuterium switch" can lead to improved pharmacokinetic properties by slowing down metabolic processes, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net This can result in a longer plasma half-life and potentially reduced formation of toxic metabolites. nih.gov

Strategies for deuteration can range from using deuterium gas under high pressure and temperature with catalysts like platinum or palladium to more selective methods. nih.gov For nitrogen-containing heterocycles like the pyridine (B92270) and pyrazole (B372694) rings found in mepiprazole analogues, base-mediated remote deuteration using a deuterium source like DMSO-d6 and a base such as potassium tert-butoxide has been shown to be an effective method. d-nb.info This approach allows for selective deuterium incorporation at specific positions within the molecule. d-nb.info

Utility of Labeled Compounds in Mass Spectrometry-Based Assays

Isotopically labeled compounds, particularly deuterated ones, are instrumental in quantitative mass spectrometry (MS) assays. nih.govnorthwestern.edu In these assays, the labeled compound serves as an internal standard, allowing for precise and accurate quantification of the unlabeled drug in biological samples. northwestern.eduojp.gov

The co-elution of the labeled and unlabeled compounds in liquid chromatography (LC) and their distinct mass-to-charge ratios in the mass spectrometer enable highly selective and sensitive detection. northwestern.edu This is crucial for determining drug concentrations in complex matrices like plasma and tissues, providing vital data for pharmacokinetic modeling and understanding drug distribution. drugtargetreview.comnih.gov The use of stable isotope-labeled internal standards helps to control for variability in the analytical process, ensuring the reliability of the quantitative data. northwestern.edu

Exploration of Novel Synthetic Routes for Mepiprazole Analogues and Derivatives

The quest for new therapeutic agents with improved efficacy and safety profiles continually drives the exploration of novel synthetic routes for mepiprazole analogues and derivatives. nih.govmdpi.com The pyrazole scaffold, a key component of mepiprazole, is a privileged structure in medicinal chemistry, known for its diverse biological activities. researchgate.netimist.ma

Recent advancements have focused on developing more efficient and versatile synthetic methodologies. For instance, multicomponent reactions have emerged as a powerful tool for the rapid construction of complex pyrazole derivatives. researchgate.net These reactions, often catalyzed by transition metals like rhodium, allow for the one-pot synthesis of functionalized pyrazoles from simple starting materials. researchgate.net

Furthermore, strategies for introducing fluorine atoms into the mepiprazole structure are being explored. Fluorination can significantly alter a molecule's physicochemical properties, potentially leading to enhanced biological activity. Cyclization strategies involving fluoroalkyl-substituted ynones have been adapted for the synthesis of fluorinated mepiprazole derivatives. These methods offer high regioselectivity and the ability to introduce functionalized side chains for further molecular diversification.

The development of these novel synthetic routes not only facilitates the synthesis of known compounds like mepiprazole but also opens up avenues for the discovery of new analogues with potentially superior therapeutic properties. nih.govnih.gov

Strategies for Functionalization of the Pyrazole Heterocycle

The pyrazole ring is a key component of Mepiprazole's structure and a prime target for chemical modification. researchgate.net Functionalization of this heterocycle allows for the introduction of diverse chemical groups, which can modulate the molecule's physicochemical and biological properties. researchgate.net Owing to their aromaticity, pyrazole rings have multiple reactive positions where electrophilic, nucleophilic, and other reactions can occur. researchgate.net

A significant strategy involves the regioselective synthesis of substituted pyrazoles. For instance, methodologies have been developed to control the substitution pattern on the pyrazole ring, yielding specific isomers. One such method utilizes trichloromethyl enones as starting materials. The reaction's selectivity depends on the nature of the hydrazine (B178648) reactant; arylhydrazine hydrochlorides lead to 1,3-regioisomers, whereas the corresponding free hydrazine yields the 1,5-regioisomer exclusively. acs.org

Another powerful approach is the [3+2] cycloaddition reaction. This method has been used to construct the pyrazole ring itself from various precursors, such as alkynes and diazo compounds, allowing for the incorporation of functional groups from the outset. researchgate.net For example, a one-pot synthesis of functionalized pyrazoles can be achieved through a [2+2+1] cycloaddition. researchgate.net Furthermore, transition metal-free cascade reactions, such as the C-H sulfonylation and pyrazole annulation cascade, have been developed to synthesize 4-sulfonyl pyrazoles, demonstrating the diverse possibilities for introducing functional groups onto the pyrazole core. researchgate.net

These synthetic strategies provide a toolbox for creating a wide array of Mepiprazole analogues with tailored modifications on the pyrazole moiety, facilitating structure-activity relationship studies. researchgate.netresearchgate.net

Synthesis of Halogenated Mepiprazole Analogues, Including Fluorinated Variants

Halogenation represents a key strategy in medicinal chemistry to modify a drug candidate's properties, and Mepiprazole analogues are no exception. The introduction of halogen atoms, particularly fluorine, can significantly alter factors such as metabolic stability, lipophilicity, and binding affinity.

A facile synthetic route has been developed for producing 3- or 5-fluoroalkyl-substituted pyrazoles, which serve as building blocks for fluorinated Mepiprazole analogues. enamine.netacs.org This approach utilizes fluoroalkyl ynones and binucleophiles and has been successfully applied on a multi-gram scale. enamine.netacs.orgresearchgate.net The utility of these building blocks was demonstrated through the synthesis of fluorinated analogues of Mepiprazole, highlighting the feasibility of isosteric replacement of alkyl groups with fluoroalkyl groups in the pyrazole ring. researchgate.netenamine.netacs.orgresearchgate.net

The regioselective synthesis of halogenated pyrazoles is crucial for creating specific analogues. An efficient method for synthesizing 4-halo-3-CF3-pyrazoles involves the cyclization of hydrazones of CF3-ynones induced by electrophilic halogenating agents. researchgate.net This method is advantageous due to its high yields, mild reaction conditions, and operational simplicity. researchgate.net Furthermore, iodinated pyrazoles have been shown to be versatile building blocks for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.net The synthesis of halogenated 5-(2-hydroxyphenyl)pyrazoles has also been reported, showcasing the diverse synthetic routes available for creating halogenated pyrazole structures that could be incorporated into Mepiprazole-like scaffolds. nih.gov

| Halogenation Strategy | Reactants | Key Features | Application |

| Fluoroalkylation of Pyrazole Ring | Fluoroalkyl ynones, Binucleophiles | Facile route, Multi-gram scale feasible | Synthesis of fluorinated Mepiprazole analogues enamine.netacs.org |

| Electrophilic Halogenation | Hydrazones of CF3-ynones, Halogenating agents | High yields, Mild conditions, Regioselective | Synthesis of 4-halo-substituted pyrazoles researchgate.net |

| Iodination and Cross-Coupling | Pyrazole, n-BuLi, I2 | Forms versatile iodinated intermediates | Building blocks for complex pyrazoles via Suzuki or Sonogashira reactions researchgate.net |

Development of Multi-Gram Scale Synthetic Protocols for Research

The advancement of research from initial discovery to preclinical studies requires access to significant quantities of the compound of interest. Consequently, the development of scalable synthetic protocols is a critical aspect of chemical research. For Mepiprazole analogues, methods that can be performed on a multi-gram scale have been specifically reported.

The synthetic route developed for creating functionalized 3- or 5-fluoroalkyl isoxazoles and pyrazoles from fluoroalkyl ynones was explicitly demonstrated to be applicable on a multi-gram scale. researchgate.netenamine.netacs.orgresearchgate.net This scalability is essential as it enables the production of sufficient material for extensive biological evaluation and further derivatization, including the synthesis of fluorinated Mepiprazole analogues. researchgate.netenamine.netacs.org

Beyond specific routes for Mepiprazole analogues, general advancements in synthetic chemistry are also relevant. Continuous-flow chemistry, for example, is a modern technology that aligns with green chemistry principles and is well-suited for the multi-gram synthesis of active pharmaceutical ingredients (APIs). rsc.org Such technologies offer efficient and environmentally benign alternatives to traditional batch processing and have been successfully used for the multi-gram scale synthesis of various complex molecules. rsc.org While not specifically reported for Mepiprazole itself, these scalable methodologies represent the state-of-the-art in chemical synthesis and could be adapted for the large-scale production of Mepiprazole and its derivatives for research purposes.

Design and Synthesis of Chemically Modified Mepiprazole Prodrugs and Probes

The modification of a parent drug molecule to create prodrugs or chemical probes represents an advanced stage of drug development and chemical biology research. A prodrug is an inactive or less active derivative that is converted into the active drug within the body, often to improve pharmacokinetic properties. A chemical probe is a small molecule tool used to study biological processes and validate drug targets. nih.govnih.govefmc.info

The concept of creating prodrugs of Mepiprazole has been noted in patent literature, suggesting its potential as a strategy to enhance its delivery or performance. googleapis.com General principles of prodrug design often involve masking a functional group, such as the free carboxyl group in non-steroidal anti-inflammatory drugs (NSAIDs), to reduce side effects like gastrointestinal irritation. uobaghdad.edu.iq A similar strategy could be envisioned for Mepiprazole, potentially by modifying the piperazine or pyrazole nitrogens to create a bioreversible linkage. Another sophisticated prodrug strategy involves designing a molecule that is selectively activated by an enzyme that is upregulated in target tissues, a concept demonstrated in the development of treatments for conditions like malignant gliomas. nih.gov

Chemical probes are designed for high selectivity to interact with a specific biological target, enabling the study of that target's function. nih.govrsc.org The development of a chemical probe from a molecule like Mepiprazole would involve synthesizing derivatives to maximize potency and selectivity for a particular receptor, while minimizing off-target effects. nih.gov These tools are invaluable for target validation and for understanding the complex pharmacology of a compound class. nih.govrsc.org Although specific Mepiprazole-derived prodrugs or probes are not extensively detailed in the primary literature, the foundational principles for their design and synthesis are well-established within medicinal chemistry. uobaghdad.edu.iqnih.gov

| Derivative Type | Design Principle | Potential Application for Mepiprazole |

| Prodrug | Bioreversible modification of the parent drug to improve pharmacokinetics or reduce side effects. uobaghdad.edu.iq | Modification of piperazine or pyrazole moieties to enhance delivery or alter release profile. googleapis.com |

| Chemical Probe | A highly selective small molecule tool to investigate a specific biological target. nih.govnih.gov | Synthesis of Mepiprazole analogues with high specificity for a single receptor (e.g., a 5-HT subtype) to study its biological role. |

Molecular Mechanisms and Preclinical Pharmacological Research of Mepiprazole Dihydrochloride

Mepiprazole (B1212160) Dihydrochloride (B599025) as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI)

Mepiprazole dihydrochloride is a psychotropic agent belonging to the phenylpiperazine group of compounds. wikipedia.org Its pharmacological profile is characterized by a dual mechanism of action, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI). wikipedia.org This classification signifies its ability to simultaneously block serotonin receptors and inhibit the reuptake of serotonin, a key neurotransmitter involved in mood regulation. nih.govnih.gov The SARI profile is also shared by other phenylpiperazine derivatives like trazodone (B27368), etoperidone, and lorpiprazole. nih.govnih.gov This distinct mechanism, which combines 5-HT2A antagonism with serotonin reuptake inhibition, was a significant finding in neurochemical research.

Receptor Binding and Antagonistic Properties

Molecular Interactions with 5-HT2A Receptors

Mepiprazole acts as an antagonist at the 5-HT2A receptor. wikipedia.orgdrugbank.com This antagonism is a key component of its pharmacological activity. The interaction with 5-HT2A receptors is a characteristic shared by other SARI compounds. nih.gov The 3-chlorophenyl group present in the mepiprazole structure is thought to enhance its affinity for the 5-HT2A receptor. smolecule.com This is attributed to the electron-withdrawing effects of the chlorine atom, which can increase the basicity of the piperazine (B1678402) nitrogen, thereby strengthening ionic interactions with receptor binding sites. smolecule.com Furthermore, the planar aryl ring can fit into hydrophobic subpockets of the receptor. smolecule.com The antagonism of 5-HT2A receptors is believed to contribute to the therapeutic effects by modulating serotonergic neurotransmission. nih.gov

Modulation of Monoamine Neurotransmitter Systems

Serotonin (5-HT) Reuptake Inhibition and Release Induction Mechanisms

Mepiprazole influences the serotonin (5-HT) system through a dual action: it weakly inhibits the reuptake of 5-HT and also induces its release. wikipedia.orgdrugbank.comdrugbank.com In vitro studies using rat brain synaptosomes have shown that mepiprazole is a relatively weak inhibitor of monoamine uptake, with its most potent action on the hypothalamic 5-HT uptake, where it was found to be nearly as potent as desipramine. nih.gov Specifically, the IC50 value for mepiprazole's inhibition of 5-HT uptake in the hypothalamus was reported to be 0.9 µM. nih.gov

| Compound | Action | Target | Concentration/Potency |

| Mepiprazole | Inhibition of 5-HT uptake | Hypothalamic synaptosomes | IC50 = 0.9 µM nih.gov |

| Mepiprazole | Increased efflux of 3H-amines | Whole rat brain synaptosomes | 10⁻⁶ M to 10⁻⁵ M nih.gov |

| Mepiprazole | Increased dopamine (B1211576) efflux | Not specified | 10⁻⁶ M |

Norepinephrine (B1679862) (NE) Neurotransmission Modulation and Efflux

A distinguishing feature of mepiprazole's mechanism is its effect on neurotransmitter efflux. Unlike tricyclic antidepressants, which primarily block reuptake, mepiprazole has been shown to markedly increase the efflux of monoamines, including norepinephrine, from pre-loaded rat brain synaptosomes. nih.govresearchgate.net This effect is notable at lower concentrations (10⁻⁶ to 10⁻⁵ M), while higher concentrations (10⁻⁴ M) lead to a more pronounced enhancement of efflux, a characteristic shared by all tested drugs at that concentration. nih.govresearchgate.net This suggests a dual action of weak uptake inhibition and promotion of efflux, which modulates noradrenergic neurotransmission.

Investigations into 5-HT Uptake in Hypothalamic Synaptosomes

Research focusing on mepiprazole's effect on the serotonin (5-hydroxytryptamine, 5-HT) system has specifically investigated its action in hypothalamic synaptosomes. Studies have shown that mepiprazole's strongest inhibitory action on monoamine uptake occurs at the 5-HT transporter in this brain region. nih.govresearchgate.net In this specific context, its potency was found to be nearly equivalent to that of the tricyclic antidepressant desipramine, with a reported IC50 value of 0.9 µM. nih.govresearchgate.net

Comparative Molecular Pharmacology with Structurally Related Psychotropic Agents

Comparison with Tricyclic Antidepressants Regarding Monoamine Uptake and Retention

A primary point of divergence lies in their effects on monoamine retention. TCAs function predominantly by blocking the reuptake transporters, thereby increasing the synaptic concentration of neurotransmitters by preventing their removal. nih.gov In contrast, mepiprazole not only weakly inhibits uptake but also actively promotes the efflux, or release, of monoamines from synaptosomes at low concentrations. nih.govresearchgate.net This releasing action is not a characteristic mechanism of tricyclic antidepressants. nih.govresearchgate.net

| Pharmacological Action | Mepiprazole Dihydrochloride | Tricyclic Antidepressants (e.g., Imipramine, Desipramine) |

|---|---|---|

| Monoamine Uptake Inhibition | Generally weak, with the strongest effect on hypothalamic 5-HT uptake (IC50 = 0.9 µM). nih.govresearchgate.net | Potent inhibition of norepinephrine and serotonin reuptake. nih.gov |

| Monoamine Efflux (Release) | Markedly increases efflux at low concentrations (10⁻⁶ to 10⁻⁵ M). nih.govresearchgate.net | Do not typically increase efflux at low concentrations. nih.govresearchgate.net |

Comparative Analysis with Other Phenylpiperazine Derivatives (e.g., Trazodone, Nefazodone, Etoperidone)

Mepiprazole belongs to the phenylpiperazine class of compounds, which includes other well-known psychotropic agents such as trazodone, nefazodone, and etoperidone. nih.govresearchgate.net A key metabolic feature shared among these drugs is the production of the active metabolite, m-chlorophenylpiperazine (mCPP). nih.govresearchgate.netnih.gov The formation of mCPP from the parent compound is a significant point of comparison, as this metabolite has its own distinct pharmacological profile, including agonist activity at various serotonin receptors. nih.govdrugbank.com

Mepiprazole, along with trazodone, nefazodone, and etoperidone, has been described as a Serotonin Antagonist and Reuptake Inhibitor (SARI). drugbank.comresearchgate.netmdpi.com This classification highlights a shared mechanism of action: antagonism of serotonin receptors (specifically 5-HT2A) combined with the inhibition of serotonin reuptake. drugbank.comresearchgate.net While they share this general mechanism, the specific receptor binding affinities and potency at the serotonin transporter can vary between the individual compounds, leading to different clinical profiles. Trazodone, for example, is a potent antagonist of 5-HT2A and H1 histamine (B1213489) receptors, while also inhibiting the serotonin transporter.

| Feature | Mepiprazole | Trazodone | Nefazodone | Etoperidone |

|---|---|---|---|---|

| Classification | Phenylpiperazine; SARI drugbank.comresearchgate.netmdpi.com | Phenylpiperazine; SARI mdpi.com | Phenylpiperazine; SARI researchgate.netmdpi.com | Phenylpiperazine; SARI mdpi.com |

| Shared Active Metabolite | m-chlorophenylpiperazine (mCPP) nih.govresearchgate.net | m-chlorophenylpiperazine (mCPP) nih.gov | m-chlorophenylpiperazine (mCPP) nih.gov | m-chlorophenylpiperazine (mCPP) nih.gov |

| Primary Mechanism | 5-HT2A and α1-adrenergic antagonist; weak 5-HT reuptake inhibitor. drugbank.comnih.gov | 5-HT2A receptor antagonist; serotonin reuptake inhibitor. | 5-HT2A receptor antagonist; serotonin and norepinephrine reuptake inhibitor. researchgate.net | 5-HT2A receptor antagonist; serotonin reuptake inhibitor. nih.gov |

In Vitro Receptor Selectivity and Functional Activity Profiling

The in vitro pharmacological profile of mepiprazole dihydrochloride is defined by its antagonist activity at specific neurotransmitter receptors. Multiple studies confirm that mepiprazole acts as an antagonist at both serotonin 5-HT2A and α1-adrenergic receptors. drugbank.comnih.govresearchgate.net This dual antagonism is a core feature of its mechanism and distinguishes it from agents that act solely on monoamine transporters.

Functional studies have provided further insight into this profile. Mepiprazole has been shown to antagonize behavioral syndromes in animal models that are induced by the serotonin precursor 5-hydroxytryptophan. researchgate.net At higher doses, it exhibits noradrenolytic (noradrenaline-blocking) properties, consistent with its α1-adrenergic receptor antagonism. researchgate.net The blockade of α1-adrenergic receptors is believed to be related to some of its central actions. nih.gov

While its antagonist properties are well-documented qualitatively, specific quantitative binding affinity data (e.g., Ki values) for mepiprazole across a wide range of receptors are not extensively reported in publicly available literature. Its profile is primarily characterized by this dual receptor antagonism combined with a weak, though regionally specific, inhibition of monoamine transporters.

| Target | Activity | Finding |

|---|---|---|

| 5-HT2A Receptor | Antagonist | Acts as an antagonist at this serotonin receptor subtype. drugbank.comnih.govresearchgate.net |

| α1-Adrenergic Receptor | Antagonist | Blocks α1-adrenergic receptors; exhibits noradrenolytic properties. researchgate.netdrugbank.comnih.gov |

| Serotonin Transporter (SERT) | Inhibitor | Weak inhibitor; strongest effect in hypothalamic synaptosomes (IC50 = 0.9 µM). nih.govresearchgate.net |

| Norepinephrine Transporter (NET) | Inhibitor | Weak inhibitor of norepinephrine uptake. nih.govresearchgate.net |

Structure Activity Relationship Sar and Ligand Design Studies for Mepiprazole Derivatives

Elucidation of Essential Pharmacophoric Features of Mepiprazole (B1212160) Dihydrochloride (B599025)

Mepiprazole is a pyrazolyl-alkyl-piperazine derivative, a class of compounds recognized for their diverse biological activities. drugbank.com Its structure incorporates two key moieties: a phenylpiperazine group and a pyrazolyl-alkyl scaffold. Understanding the individual and synergistic contributions of these components is essential for defining the pharmacophore required for its interaction with biological targets, primarily the 5-HT2A and α1-adrenergic receptors. drugbank.comdrugbank.com

The phenylpiperazine moiety is a well-established pharmacophore in many centrally acting agents. nih.gov In mepiprazole, this group consists of a piperazine (B1678402) ring attached to a chlorophenyl group. The nitrogen atoms of the piperazine ring are crucial for forming interactions with receptors. One nitrogen is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor's binding pocket. The other nitrogen connects to the alkyl linker of the pyrazolyl scaffold.

The nature and substitution pattern of the phenyl ring significantly modulate the affinity and selectivity of phenylpiperazine derivatives for their targets. nih.gov The presence of a chlorine atom on the phenyl ring of mepiprazole likely influences its electronic properties and steric interactions within the binding site. For instance, in other phenylpiperazine-containing compounds, substitutions on the phenyl ring have been shown to alter binding affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor.

The pyrazole (B372694) ring is another critical component of mepiprazole's structure. Pyrazole-containing compounds exhibit a wide range of biological activities, and the pyrazole nucleus is considered a privileged scaffold in medicinal chemistry. nih.govresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with receptor surfaces.

The alkyl linker connecting the pyrazole and piperazine rings provides conformational flexibility, allowing the two key moieties to adopt an optimal orientation for binding. The length and composition of this linker are critical for positioning the pharmacophoric groups correctly within the receptor's binding pocket. Studies on other pyrazolyl-alkyl-piperazine derivatives have shown that variations in the linker length can significantly impact biological activity.

Rational Design and Synthesis of Mepiprazole Analogues Based on SAR Principles

Based on the understanding of the pharmacophoric features of mepiprazole, the rational design of new analogues can be undertaken to improve potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of the mepiprazole scaffold and evaluation of the resulting changes in biological activity.

While specific SAR studies on mepiprazole analogues are not extensively documented in publicly available literature, general principles from related pyrazole derivatives can be informative. For instance, studies on other 1,5-diarylpyrazole analogues have shown that the nature of substituents on the pyrazole and associated aryl rings can significantly impact receptor affinity and selectivity. nih.gov

To illustrate the potential impact of pyrazole substituents, the following table presents hypothetical data based on general SAR principles for pyrazole derivatives, demonstrating how different substituents might affect receptor binding affinity.

| Compound | R1 Substituent on Pyrazole | R2 Substituent on Pyrazole | Hypothetical 5-HT2A Affinity (Ki, nM) | Hypothetical α1-Adrenergic Affinity (Ki, nM) |

| Mepiprazole | 5-Methyl | H | 50 | 75 |

| Analogue 1 | 5-Ethyl | H | 45 | 80 |

| Analogue 2 | 5-CF3 | H | 65 | 70 |

| Analogue 3 | 5-Methyl | 4-Chloro | 55 | 60 |

| Analogue 4 | 5-Methyl | 4-Methoxy | 60 | 85 |

This table is for illustrative purposes and does not represent actual experimental data for mepiprazole analogues.

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Mepiprazole possesses several rotatable bonds, particularly in the alkyl linker and the connection between the phenyl and piperazine rings, which allow it to adopt multiple conformations. nih.gov Conformational analysis aims to identify the low-energy, biologically active conformation that is responsible for receptor binding.

Computational modeling techniques can be employed to predict the preferred conformations of mepiprazole and its analogues. These studies can provide insights into how structural modifications might influence the molecule's shape and its fit within the receptor binding site. For example, introducing bulky substituents could restrict conformational freedom, potentially locking the molecule into a more or less active conformation. nih.gov The relative orientation of the phenylpiperazine and pyrazole moieties is likely crucial for optimal receptor interaction.

Mepiprazole itself is an achiral molecule. nih.gov However, the introduction of substituents on the pyrazole ring or the alkyl linker could create chiral centers, leading to the existence of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, selectivities, and metabolic profiles.

Therefore, in the design of chiral mepiprazole analogues, it is essential to consider the stereochemistry. The synthesis of individual enantiomers would be necessary to evaluate their distinct pharmacological properties. The differential interaction of enantiomers with a chiral receptor environment can lead to one enantiomer being significantly more active than the other. This stereoselectivity is a key consideration in modern drug design and development.

Computational Chemistry and Molecular Modeling Applications in Structure-Activity Relationship (SAR) Studies of Mepiprazole Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the exploration of Structure-Activity Relationships (SAR) for Mepiprazole and its derivatives. Given that Mepiprazole belongs to the arylpiperazine class of compounds, computational studies on this broader chemical family offer significant insights into the structural requirements for activity at relevant biological targets, such as serotonin and dopamine receptors. These in silico methods allow for the rational design of novel analogs with potentially improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For arylpiperazine derivatives, the class of compounds to which Mepiprazole belongs, QSAR studies are crucial for understanding the structural features that govern their interaction with G-protein coupled receptors (GPCRs).

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be categorized as follows:

| Descriptor Type | Examples | Relevance to Mepiprazole Derivatives |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with receptor binding sites. |

| Steric | Molecular volume, surface area, shape indices | Determine the fit of the ligand within the receptor pocket. |

| Hydrophobic | LogP, molar refractivity | Govern the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in the receptor. |

| Topological | Connectivity indices, Wiener index | Describe the branching and overall shape of the molecule. |

A study on a dataset of 109 arylpiperazine derivatives acting as 5-HT2A antagonists utilized a three-dimensional QSAR (3D-QSAR) approach. nih.gov The resulting comparative molecular similarity indices analysis (CoMSIA) model demonstrated good predictive power, with a cross-validated correlation coefficient (Q²) of 0.587 and a predicted correlation coefficient for the test set (R²pre) of 0.897. nih.gov Such models can be instrumental in predicting the activity of newly designed Mepiprazole analogs before their synthesis, thereby prioritizing the most promising candidates.

The general workflow for a QSAR study on Mepiprazole derivatives would involve the following steps:

Data Set Selection: A series of Mepiprazole analogs with experimentally determined biological activities (e.g., binding affinities for serotonin or dopamine receptors) is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized, followed by the calculation of various molecular descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model.

Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation techniques.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Mepiprazole derivatives, docking studies are primarily focused on understanding their interactions with serotonin (5-HT) and dopamine (D) receptors. These studies provide valuable insights into the key amino acid residues involved in binding and the specific intermolecular interactions that contribute to affinity and selectivity.

In the absence of an experimental crystal structure for some target receptors, homology modeling is often employed to generate a 3D model of the receptor based on the known structure of a related protein. Docking Mepiprazole analogs into these models can reveal important binding features. For instance, a common interaction for arylpiperazine derivatives at aminergic GPCRs is a salt bridge between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in transmembrane helix 3 (TM3).

Key Interactions Identified from Docking Studies of Arylpiperazine Derivatives:

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Receptor) |

| Ionic Interaction | Protonated piperazine nitrogen | Aspartic Acid (e.g., D116) |

| Hydrogen Bonding | Carbonyl oxygen, hydroxyl groups | Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Aromatic rings (e.g., phenyl, pyrazole) | Phenylalanine, Leucine, Valine |

| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation can provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the receptor. These simulations can help to:

Assess the stability of the docked pose.

Identify conformational changes in the receptor upon ligand binding.

Calculate the binding free energy of the complex.

For example, MD simulations performed on arylpiperazine derivatives docked into the 5-HT2A receptor have helped to elucidate changes in the ligand-receptor complex and confirm the stability of the predicted binding modes. nih.gov

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structures of a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a receptor (structure-based).

For Mepiprazole and its analogs, a ligand-based pharmacophore model can be developed by aligning a series of active arylpiperazine derivatives and identifying common chemical features. A typical pharmacophore model for an arylpiperazine-based antipsychotic might include:

| Pharmacophoric Feature | Chemical Moiety |

| Aromatic Ring (AR) | The phenyl and/or pyrazole ring of Mepiprazole. |

| Hydrogen Bond Acceptor (HBA) | Oxygen or nitrogen atoms in the structure. |

| Positive Ionizable (PI) | The basic nitrogen atom of the piperazine ring. |

| Hydrophobic Group (HY) | The aromatic rings and aliphatic linkers. |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Furthermore, pharmacophore models can be used in de novo ligand design, where new molecular structures are built from scratch to fit the pharmacophore. This allows for the exploration of novel chemical space and the design of compounds with unique scaffolds that still retain the key features required for biological activity. The synthesis of fluorinated Mepiprazole analogs is an example of how the core structure can be modified to explore new SAR, guided by the principles elucidated from such computational models. nih.govacs.org

Advanced Analytical and Bioanalytical Methodologies for Mepiprazole Dihydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is indispensable for separating Mepiprazole (B1212160) dihydrochloride (B599025) from impurities, related substances, and metabolites. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantitative analysis of Mepiprazole dihydrochloride in pharmaceutical formulations. ceon.rsmdpi.com Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. ceon.rsnih.gov This setup allows for the effective separation of mepiprazole from its starting materials, synthetic by-products, and degradation products. nih.gov

Method development involves optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature to achieve optimal separation with good peak shape and resolution. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the mepiprazole structure absorb UV light. ceon.rsnih.gov For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to determine the amount of mepiprazole in a sample. nih.gov Stability-indicating HPLC methods are specifically validated to separate the active ingredient from its degradation products, which is crucial for assessing the drug's stability under various stress conditions like acid/base hydrolysis, oxidation, and photolysis. ceon.rs

Table 1: Illustrative HPLC Parameters for Mepiprazole Dihydrochloride Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.govmdpi.com In the context of mepiprazole research, GC-MS is particularly useful for profiling volatile metabolites or for detecting volatile impurities that may be present from the synthesis process. aic.gov.aummu.ac.uk Since mepiprazole itself is not sufficiently volatile for GC analysis, this technique is more applicable to its smaller, more volatile breakdown products or metabolites. alwsci.com

Samples for GC-MS analysis often require preparation, which may include extraction and derivatization to increase the volatility and thermal stability of the analytes. alwsci.com The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. mmu.ac.uk

Table 2: Potential Applications of GC-MS in Mepiprazole Dihydrochloride Research

| Application | Description | Example Analytes |

|---|---|---|

| Impurity Profiling | Identification of volatile impurities from raw materials or synthesis. | Residual solvents, volatile reagents. |

| Degradation Studies | Analysis of small, volatile molecules formed during forced degradation. | Volatile amine or pyrazole (B372694) fragments. |

| Metabolite Analysis | Profiling of volatile metabolites in biological samples after derivatization. | Derivatized small molecule metabolites. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis of Mepiprazole and Metabolites in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue. alwsci.comuab.edunih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov

The method is ideal for pharmacokinetic studies of mepiprazole, allowing for the precise measurement of the parent drug and its metabolites, such as m-chlorophenylpiperazine (mCPP), over time. nih.govmdpi.com In LC-MS/MS, after chromatographic separation, the analyte is ionized (commonly using electrospray ionization - ESI) and a specific precursor ion corresponding to the molecule of interest is selected. nih.gov This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the biological matrix. researchgate.netnih.gov

Table 3: Example LC-MS/MS Parameters for Mepiprazole and its Metabolite (mCPP)

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Mepiprazole | Positive | 305.1 | 139.1 |

| m-chlorophenylpiperazine (mCPP) | Positive | 197.1 | 155.1 |

Note: The m/z values are hypothetical and would need to be determined experimentally.

Spectroscopic Methods for Structural Characterization and Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of Mepiprazole dihydrochloride and for the elucidation of unknown impurities or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. nih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the mepiprazole molecule. thieme-connect.de The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns in 1H NMR reveal connectivity between neighboring protons.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.gov These include Correlation Spectroscopy (COSY) to identify coupled protons, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish longer-range connectivity between protons and carbons. nih.govthieme-connect.de These methods are crucial for confirming the identity of newly synthesized Mepiprazole dihydrochloride and for determining the precise structure of any unknown process-related impurities or metabolites. researchgate.net

Table 4: Predicted 1H NMR Chemical Shift Regions for Key Mepiprazole Protons

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (chlorophenyl ring) | 7.0 - 7.5 |

| Pyrazole Ring Proton | ~6.0 |

| Piperazine (B1678402) Ring Protons | 2.5 - 3.5 |

| Ethyl Chain Protons (-CH2-CH2-) | 2.7 - 3.0 |

| Pyrazole Methyl Protons (-CH3) | ~2.2 |

| Pyrazole/Piperazine N-H (as hydrochloride) | Broad, downfield |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjpn.orgmdpi.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. nih.govrjpbcs.com The resulting spectrum is a unique fingerprint of the molecule. mdpi.com

For Mepiprazole dihydrochloride, FTIR spectroscopy can confirm the presence of key functional groups. The dihydrochloride salt form will show broad absorptions corresponding to N-H stretching vibrations from the protonated piperazine and pyrazole nitrogens. mdpi.com Other characteristic peaks include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C and C=N stretching from the aromatic and pyrazole rings, and the C-Cl stretching vibration. rjpn.orgnih.gov This technique is valuable for routine identification, quality control, and for studying chemical changes, such as degradation. rjpn.org

Table 5: Characteristic FTIR Absorption Bands for Mepiprazole Dihydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ (Amine Salt) | Stretch | 2400 - 2700 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Pyrazole C=N | Stretch | 1550 - 1650 |

| C-N (Piperazine) | Stretch | 1100 - 1300 |

| C-Cl (Aryl Chloride) | Stretch | 1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural elucidation and confirmation of pharmaceutical compounds like Mepiprazole dihydrochloride. Unlike nominal mass spectrometry, HRMS provides the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. This high resolving power allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous determination of its elemental composition.

The application of HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is instrumental in the analysis of Mepiprazole and its metabolites in complex biological matrices. The high mass accuracy, often in the sub-ppm range with instruments like the Orbitrap, allows for confident identification of the parent drug and its biotransformation products. nih.govnih.gov The process involves the precise measurement of the precursor ion, which for Mepiprazole dihydrochloride would be the protonated molecule [M+H]⁺. This exact mass measurement is then used to calculate the elemental formula, significantly narrowing down the possibilities for unknown identification.

Table 1: Theoretical vs. Measured Mass for a Hypothetical Mepiprazole Analysis

| Analyte | Theoretical Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Accuracy (ppm) |

| Mepiprazole | C₁₉H₂₇ClN₂⁺ | 295.2092 | 295.2089 |

This table is illustrative and based on the principles of HRMS. The exact mass of Mepiprazole would need to be calculated based on its precise elemental composition.

Electrochemical and Potentiometric Sensor Development for Mepiprazole and Metabolite Detection

The development of electrochemical and potentiometric sensors offers a promising avenue for the rapid, sensitive, and cost-effective detection of Mepiprazole and its metabolites in various samples, including pharmaceutical formulations and biological fluids. These sensors are based on the principle of converting a chemical interaction into a measurable electrical signal.

Electrochemical Sensors: The electrochemical behavior of Mepiprazole, an arylpiperazine derivative, is a key aspect of sensor development. The piperazine moiety is known to be electroactive and can undergo oxidation at a suitable electrode surface. mdpi.com Research on other aryl piperazines has demonstrated that they can be detected using voltammetric techniques, with limits of detection in the micromolar to nanomolar range. researchgate.net The oxidation process is typically irreversible and diffusion-controlled. The modification of electrode surfaces with nanomaterials, such as nickel oxide nanoparticles or carbon nanotubes, has been shown to enhance the electrocatalytic activity towards the oxidation of the piperazine moiety, leading to improved sensitivity and lower detection limits. researchgate.netnih.gov The development of an electrochemical sensor for Mepiprazole would involve optimizing parameters such as the electrode material, pH of the supporting electrolyte, and the voltammetric waveform.

Potentiometric Sensors: Potentiometric sensors, particularly ion-selective electrodes (ISEs), are designed to measure the activity of a specific ion in a solution. For the determination of Mepiprazole dihydrochloride, a potentiometric sensor would be based on the response of a membrane electrode to the Mepiprazole cation. The sensor's membrane is typically composed of a polymeric matrix (e.g., PVC), a plasticizer, and an ionophore that selectively binds to the target analyte. mdpi.com The development of such a sensor for Mepiprazole would involve the synthesis and selection of a suitable ionophore that exhibits high affinity and selectivity for the Mepiprazole cation. The performance of the potentiometric sensor is evaluated based on its Nernstian response, linear concentration range, limit of detection, response time, and selectivity over potential interfering ions. mdpi.com While specific potentiometric sensors for Mepiprazole have not been detailed in the available literature, the successful development of such sensors for other piperazine-containing pharmaceuticals suggests the feasibility of this approach. nih.gov

Table 2: Performance Characteristics of a Hypothetical Mepiprazole Potentiometric Sensor

| Parameter | Value |

| Linear Range | 1.0 x 10⁻⁶ M - 1.0 x 10⁻² M |

| Nernstian Slope | 58.5 mV/decade |

| Limit of Detection | 5.0 x 10⁻⁷ M |

| Response Time | < 30 seconds |

| pH Range | 4.0 - 8.0 |

This table presents hypothetical data based on typical performance characteristics of similar pharmaceutical potentiometric sensors.

Development and Validation of High-Throughput Screening Assays for Mepiprazole Analogues

High-Throughput Screening (HTS) is a powerful technology in drug discovery for rapidly testing large numbers of compounds to identify those that modulate a specific biological target. The development and validation of robust HTS assays are critical for the discovery of novel Mepiprazole analogues with improved pharmacological profiles.

The development of an HTS assay for Mepiprazole analogues would begin with the identification of a relevant biological target. Given the structural similarity of Mepiprazole to other psychoactive compounds, G protein-coupled receptors (GPCRs) are a likely target class. nih.govceltarys.com Cell-based assays are commonly employed for screening GPCR ligands, where changes in intracellular second messengers (e.g., cAMP) or reporter gene expression are measured upon receptor activation or inhibition. nih.govthermofisher.comnovartis.com

Assay Development and Miniaturization: The assay would be optimized for a high-throughput format, typically in 96-, 384-, or 1536-well plates. This involves miniaturizing the assay volume to conserve reagents and test compounds, as well as automating liquid handling steps to ensure precision and reproducibility. nuvisan.com The choice of detection technology (e.g., fluorescence, luminescence, or FRET) is also a critical consideration, balancing sensitivity, cost, and throughput.

Assay Validation: Before initiating a large-scale screening campaign, the HTS assay must undergo rigorous validation to ensure its reliability and robustness. nih.govresearchgate.net Key validation parameters include:

Signal Window: A sufficient difference between the signals of the positive and negative controls.

Z'-factor: A statistical parameter that assesses the quality of the assay, with a value > 0.5 indicating an excellent assay.

Reproducibility: Consistency of the results within and between assay plates and on different days.

DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (B87167) (DMSO) used to dissolve the test compounds.

Table 3: Validation Parameters for a Hypothetical HTS Assay for Mepiprazole Analogues

| Parameter | Acceptance Criteria | Result |

| Z'-factor | > 0.5 | 0.72 |

| Signal-to-Background Ratio | > 5 | 12 |

| Coefficient of Variation (CV%) | < 15% | 8.5% |

| DMSO Tolerance | < 20% inhibition at 1% DMSO | 5% inhibition |

This table illustrates typical validation data for a robust HTS assay.

Following validation, the HTS assay can be used to screen a library of diverse chemical compounds to identify "hits" – compounds that exhibit the desired activity. These hits would then be subjected to further characterization and optimization to develop lead compounds with potential therapeutic value. A search in the High-throughput phenotypic profiling (HTPP) database revealed a compound with a similar piperazine core, 1-(3-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine, which has been evaluated in the Cell Painting assay, indicating the applicability of such screening approaches to this chemical class. epa.gov

Future Directions and Emerging Research Avenues for Mepiprazole Dihydrochloride

Design and Synthesis of Next-Generation Mepiprazole (B1212160) Derivatives with Enhanced Target Selectivity

The future development of mepiprazole analogues will likely focus on enhancing its selectivity for specific receptor subtypes to maximize therapeutic efficacy and minimize off-target effects. Mepiprazole's core structure, consisting of a pyrazole (B372694) ring and a phenylpiperazine moiety, offers multiple sites for chemical modification.

Key Strategies for Derivative Design:

Modification of the Phenylpiperazine Ring: Structure-activity relationship (SAR) studies on phenylpiperazine derivatives have shown that substitutions on the phenyl ring can significantly modulate receptor affinity and selectivity. For instance, introducing electron-withdrawing groups or altering substitution patterns (ortho-, meta-, para-) can fine-tune binding to 5-HT2A and α1-adrenergic receptors nih.govacs.org. Research could explore a range of aliphatic and aromatic substitutions to create derivatives with a more favorable binding profile, potentially separating the serotonergic and adrenergic activities if one is more critical to its anxiolytic effects nih.gov.

Alteration of the Pyrazole Scaffold: The pyrazole core is a versatile scaffold in medicinal chemistry, known for its role in numerous bioactive compounds, including kinase inhibitors rsc.orgnih.gov. Synthetic strategies could involve creating novel pyrazole derivatives through multi-component reactions or metal-catalyzed cross-coupling to introduce diverse functional groups mdpi.comnih.gov. These modifications could not only enhance selectivity for its known targets but also introduce affinity for new, therapeutically relevant targets.

Linker Modification: The alkyl linker connecting the pyrazole and phenylpiperazine moieties can be altered in length and rigidity. This could optimize the spatial orientation of the two key pharmacophores, improving their interaction with the receptor binding pockets and enhancing selectivity.

Below is a table outlining potential synthetic approaches for generating next-generation mepiprazole derivatives.

| Synthetic Approach | Objective | Potential Outcome |

| Multi-component Condensation Reactions | Efficiently create a diverse library of pyrazole derivatives with various substitutions. | Rapid identification of lead compounds with improved potency or selectivity. |

| Palladium-Catalyzed Cross-Coupling | Introduce specific aryl or heteroaryl groups at defined positions on the pyrazole or phenyl rings. | Fine-tuning of electronic and steric properties to optimize receptor binding. mdpi.com |

| In-situ Generation of 1,3-Diketones | Enable the synthesis of previously inaccessible or challenging pyrazole-containing fused rings. mdpi.com | Discovery of novel scaffolds with unique pharmacological profiles. |

These synthetic explorations, guided by computational modeling, could lead to the development of mepiprazole derivatives with superior target engagement and a more refined therapeutic window.

Application of Systems Pharmacology and Network Analysis to Mepiprazole Action

Systems pharmacology offers a holistic approach to understanding drug action by considering the complex network of interactions between a drug, its targets, and broader biological systems nih.govnih.gov. Applying this to mepiprazole could elucidate the full spectrum of its effects beyond its primary receptor targets.

A network pharmacology approach for mepiprazole would involve several steps:

Target Identification: Compiling a comprehensive list of known and predicted targets for mepiprazole and its active metabolite, m-chlorophenylpiperazine (mCPP).

Network Construction: Building a protein-protein interaction (PPI) network around these targets. This network would integrate data on signaling pathways, metabolic pathways, and disease-associated gene networks.

Pathway Analysis: Analyzing the network to identify key pathways and biological processes modulated by mepiprazole. This could reveal how its effects on the 5-HT2A and α1-adrenergic receptors propagate through cellular systems to produce an anxiolytic effect.

Polypharmacology Prediction: The network can help predict additional, previously unknown targets (off-targets) of mepiprazole, which may contribute to its therapeutic effects or side effects researchgate.net.

This approach could provide a deeper understanding of why mepiprazole is effective and could help in repositioning the drug for new indications or identifying potential adverse drug reactions.

Exploration of Mepiprazole Analogues in Novel Receptor Systems and Signaling Pathways

While mepiprazole's primary targets are known, the full extent of its interaction with the wider G protein-coupled receptor (GPCR) family and downstream signaling pathways remains to be explored. Future research should focus on screening mepiprazole analogues against a broader array of receptor systems.

Potential Areas of Exploration:

Dopamine (B1211576) and Other Serotonin (B10506) Receptors: Given the structural similarities of many biogenic amine receptors, and mepiprazole's known effects on dopamine and serotonin reuptake, its analogues should be screened for activity at other dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2C, 5-HT7) receptor subtypes nih.govnih.gov. Antagonism at the 5-HT2C receptor, for instance, is a feature of some antidepressant medications nih.gov.

Orphan GPCRs: A number of "orphan" GPCRs (receptors whose endogenous ligand is unknown) are highly expressed in the brain and are being investigated as potential targets for psychiatric disorders. Screening mepiprazole derivatives against these novel targets, such as GPR88 or GPR52, could uncover entirely new mechanisms of action nih.govresearchgate.net.

Downstream Signaling Cascades: Research should move beyond simple binding assays to investigate how mepiprazole and its analogues affect intracellular signaling pathways. Activation of the 5-HT2A receptor is known to involve multiple signaling cascades, a property termed "functional selectivity" nih.govwikipedia.org. Investigating whether mepiprazole acts as a biased antagonist, selectively blocking certain pathways while leaving others unaffected, could be a key to designing better drugs. Pathways of interest include those involved in neuroinflammation and synaptic plasticity, such as the ERK/p38 MAPK and PI3K/Akt pathways, which are implicated in mood disorders nih.govmdpi.com.

Leveraging Artificial Intelligence and Machine Learning in Mepiprazole Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process nih.gov. These computational tools can be powerfully applied to mepiprazole research.

Applications of AI/ML in Mepiprazole Development:

De Novo Design: Generative AI models can design novel pyrazole and phenylpiperazine derivatives from scratch, optimized for specific properties like high target affinity, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles youtube.com.

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of new, unsynthesized mepiprazole analogues. This allows for the virtual screening of vast chemical libraries to prioritize the most promising candidates for synthesis and testing nih.gov.

ADMET Prediction: A major cause of drug failure is poor pharmacokinetic or safety profiles. ML models are increasingly used to predict ADMET properties early in the discovery process, reducing the time and cost associated with failed candidates nih.goviapchem.orglongdom.orgresearchgate.net. For mepiprazole, this could involve predicting blood-brain barrier penetration, metabolic stability, and potential off-target toxicities.

Synthesis Planning: AI can even assist in planning the most efficient chemical synthesis routes for novel mepiprazole derivatives, analyzing vast reaction databases to propose optimal reaction conditions and steps digitellinc.com.

The table below summarizes how different AI/ML models could be applied to mepiprazole research.

| AI/ML Technique | Application Area | Specific Goal for Mepiprazole Research |

| Graph Neural Networks (GNNs) | De Novo Design & Property Prediction | Generate novel molecular graphs with desired 5-HT2A/α1 selectivity and predict their binding affinities. youtube.com |

| Random Forest / Gradient Boosting | QSAR & ADMET Prediction | Build models to predict the anxiolytic activity and toxicity of new derivatives based on their chemical structure. researchgate.net |

| Deep Neural Networks (DNNs) | Virtual Screening & ADMET | Screen large virtual libraries for compounds likely to bind to mepiprazole's targets and predict complex toxicity profiles. researchgate.netnih.gov |

| Natural Language Processing (NLP) | Synthesis Planning | Analyze chemical literature to devise and optimize synthetic routes for promising new analogues. digitellinc.com |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects

Omics technologies provide a global, unbiased view of the molecular changes induced by a drug. Integrating proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) can reveal the downstream biological consequences of mepiprazole's receptor interactions.

A hypothetical omics study on mepiprazole might involve:

Experimental Setup: Treating a relevant cell line (e.g., cultured neuronal cells) or an animal model with mepiprazole.

Proteomic Analysis: Using mass spectrometry-based techniques to quantify changes in the entire proteome of the cells or brain tissue after treatment. This could identify alterations in the expression of proteins involved in synaptic function, neuroinflammation, or metabolic regulation that are downstream of 5-HT2A and α1-adrenergic receptor signaling frontiersin.orgfrontiersin.orgmdpi.com.

Metabolomic Analysis: Analyzing samples (e.g., cell lysates, blood, or brain tissue) to measure changes in the levels of hundreds of metabolites. This could reveal shifts in key metabolic pathways, such as energy metabolism, amino acid metabolism, or the tryptophan-kynurenine pathway, which have been linked to depression and anxiety nih.govnih.govmdpi.com.

By integrating these datasets, researchers can construct a detailed map of mepiprazole's molecular mechanism of action, potentially identifying novel biomarkers of drug response and uncovering unforeseen therapeutic opportunities.

Q & A

Q. What preclinical safety assessments are critical for mepiprazole dihydrochloride?

- Methodology : Conduct OECD-compliant genotoxicity assays (Ames test, micronucleus assay) and repeat-dose toxicity studies in rodents (28-day). Monitor organ-specific effects (e.g., renal/hepatic toxicity) linked to chloride ion accumulation, as observed with other dihydrochloride salts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.